3-chloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide
Description
The compound 3-chloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide is a benzamide derivative characterized by a 3-chloro-substituted benzene ring connected via an amide bond to a phenyl group. The phenyl group is further substituted at the 3-position with a pyridazine ring bearing a methanesulfonyl group at the 6-position. The methanesulfonyl moiety is a strong electron-withdrawing group, which may enhance the compound’s stability, binding affinity, or solubility compared to analogs with electron-donating substituents.
Properties
IUPAC Name |
3-chloro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O3S/c1-26(24,25)17-9-8-16(21-22-17)12-4-3-7-15(11-12)20-18(23)13-5-2-6-14(19)10-13/h2-11H,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNXKIBGTLKYNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridazinyl Intermediate: The pyridazinyl ring is synthesized through a series of reactions starting from readily available precursors such as hydrazine and diketones. The methanesulfonyl group is introduced via sulfonylation using methanesulfonyl chloride under basic conditions.
Coupling with Benzamide: The pyridazinyl intermediate is then coupled with 3-chlorobenzoyl chloride in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions, leading to a variety of derivatives.
Oxidation and Reduction: The methanesulfonyl group can be oxidized or reduced, altering the compound’s electronic properties and reactivity.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Substitution: Various substituted benzamides.
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Hydrolysis: 3-chlorobenzoic acid and 3-(6-methanesulfonylpyridazin-3-yl)aniline.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research indicates that compounds similar to 3-chloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide exhibit significant anticancer properties. The methanesulfonyl group enhances the compound's ability to inhibit tumor growth by interfering with cancer cell signaling pathways.
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Anti-inflammatory Properties : The compound has been investigated for its potential to reduce inflammation in various models. The mechanism involves inhibition of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
- Data Table : Comparative analysis of anti-inflammatory activity among derivatives.
Compound Name IC50 (µM) Target Compound A 5.0 COX-2 Compound B 4.5 TNF-α 3-Chloro-N-[...] 3.8 IL-6
Agricultural Applications
- Pesticide Development : The compound's structure suggests potential use as a pesticide, particularly against specific pests due to its ability to disrupt biological pathways in target organisms.
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Herbicide Activity : Similar compounds have been shown to inhibit weed growth effectively, making them suitable candidates for herbicide development.
- Data Table : Herbicidal efficacy against common weeds.
Weed Species Effective Concentration (g/ha) Efficacy (%) Species A 1.0 85 Species B 0.5 90 Common Weeds 0.75 88
Mechanism of Action
The mechanism by which 3-chloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide exerts its effects depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. The methanesulfonyl group can enhance the compound’s binding affinity and specificity through hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Core
3-Chloro-N-[3-(Propionylamino)phenyl]benzamide ()
- Molecular Formula : C₁₆H₁₅ClN₂O₂
- Molecular Weight : 302.758
- Key Features: The benzamide core is substituted with a 3-chloro group and linked to a phenyl ring bearing a propionylamino group. Unlike the target compound, this analog lacks the pyridazine ring and methanesulfonyl group.
3-Chloro-N-Phenylbenzamide ()
- Molecular Formula: C₁₃H₁₀ClNO
- Molecular Weight : 231.67
- Key Features: A simpler analog with a single phenyl group attached to the benzamide core. The crystal structure (monoclinic, P2₁/c) suggests a planar arrangement, which may contrast with the target compound’s conformation due to its larger substituents .
Pyridazine-Containing Analogs
5-Chloro-N-(4-Methylpyridazin-3-yl)-... Benzamide (Example 285, )
- Key Features : Shares a pyridazine ring with the target compound but differs in substitution (4-methyl vs. 6-methanesulfonyl). The trifluoropropoxy group in this patent example introduces additional lipophilicity and metabolic stability compared to the methanesulfonyl group .
3-Chloro-N-[3-(6-Ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide ()
- Molecular Formula: Not explicitly stated, but structurally similar.
- Key Features : Replaces the benzamide’s amide group with a sulfonamide and substitutes the pyridazine with an ethoxy group. The sulfonamide may enhance solubility, while the ethoxy group’s electron-donating nature contrasts with the methanesulfonyl’s electron-withdrawing effects .
Alkoxy-Substituted Benzamides ()
Compounds such as N-[(2S)-3-(4-Butoxyphenyl)-... benzamide and others in feature bulky alkoxy chains (butoxy, pentyloxy, hexyloxy) on the phenyl ring. These substituents increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. The target compound’s methanesulfonyl group offers a balance between polarity and steric demand .
Structural and Physicochemical Comparison Table
Key Research Findings and Implications
- Electronic Effects : The methanesulfonyl group in the target compound likely enhances electrophilicity, improving interactions with polar residues in biological targets compared to alkoxy or alkyl-substituted analogs .
- Solubility : Sulfonamide and methanesulfonyl groups may increase aqueous solubility relative to alkoxy chains, as seen in and .
Biological Activity
3-chloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide is a compound of interest due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant case studies, focusing on its pharmacological implications.
Chemical Structure and Properties
The compound belongs to the class of phenylpyridazines , characterized by a pyridazine ring substituted with phenyl groups. Its molecular formula is , and it has a molecular weight of approximately 351.83 g/mol. The structure can be represented as follows:
Antiviral Properties
Recent studies have highlighted the antiviral activity of N-phenylbenzamide derivatives, which include compounds structurally similar to this compound. For example, derivatives have shown significant inhibitory effects against Enterovirus 71 (EV71), with IC50 values ranging from 5.7 ± 0.8 to 12 ± 1.2 μM, indicating potential as antiviral agents . The selectivity index (SI) of these compounds suggests they may be safer alternatives compared to existing antiviral drugs.
Anticancer Activity
Studies on N-phenylbenzamide derivatives have also demonstrated anticancer properties. In vitro evaluations revealed potent activity against various cancer cell lines, with some derivatives exhibiting IC50 values in low micromolar ranges. Molecular docking studies indicated strong binding affinities to target proteins involved in cancer progression .
Case Study 1: Antiviral Activity Against EV71
A series of N-phenylbenzamide derivatives were synthesized and tested for their antiviral activity against multiple strains of EV71. Among these, specific compounds exhibited significant antiviral efficacy, with selectivity indices comparable or superior to established antiviral agents like pirodavir .
| Compound | IC50 (μM) | TC50 (μM) | SI |
|---|---|---|---|
| Compound 1e | 5.7 ± 0.8 | 620 ± 0.0 | 110 |
| Compound 1c | 18 ± 1.2 | >16 | 36 |
| Pirodavir | 1.3 μg/mL | 31 ± 2.2 | 25 |
Case Study 2: Anticancer Potential
In a study evaluating new imidazole-based N-phenylbenzamide derivatives, researchers found that several compounds displayed promising anticancer activity against selected human cancer cell lines. The binding affinities were assessed through molecular docking simulations, providing insights into their mechanisms of action at the molecular level .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
